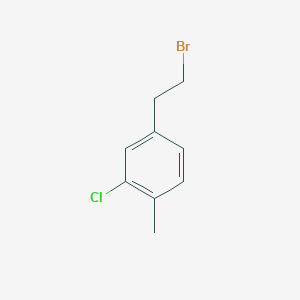
1-(2-Methylpentyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methylpentyl)piperazine is a chemical compound characterized by the presence of a piperazine ring substituted with a 2-methylpentyl group. Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological and pharmacological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylpentyl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . This aza-Michael addition reaction is a key step in forming the piperazine ring.
Industrial Production Methods
Industrial production of piperazine derivatives often involves the ammoniation of 1,2-dichloroethane or ethanolamine. The process can also include the reduction of pyrazine with sodium in ethanol . These methods are scalable and suitable for large-scale production.
化学反应分析
Types of Reactions
1-(2-Methylpentyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonium salts under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted piperazine derivatives.
科学研究应用
1-(2-Methylpentyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Used in the production of polymers and other industrial chemicals
作用机制
The mechanism of action of 1-(2-Methylpentyl)piperazine involves its interaction with molecular targets such as GABA receptors. The compound acts as a GABA receptor agonist, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings. This results in the flaccid paralysis of certain organisms, making it useful in anthelmintic applications .
相似化合物的比较
Similar Compounds
- 1-Phenylpiperazine
- 1-Methylpiperazine
- 1-(2-Methylphenyl)piperazine
Uniqueness
1-(2-Methylpentyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other piperazine derivatives, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific applications .
属性
CAS 编号 |
57184-43-7 |
|---|---|
分子式 |
C10H22N2 |
分子量 |
170.30 g/mol |
IUPAC 名称 |
1-(2-methylpentyl)piperazine |
InChI |
InChI=1S/C10H22N2/c1-3-4-10(2)9-12-7-5-11-6-8-12/h10-11H,3-9H2,1-2H3 |
InChI 键 |
JIFWRUZXPWMPOR-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C)CN1CCNCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


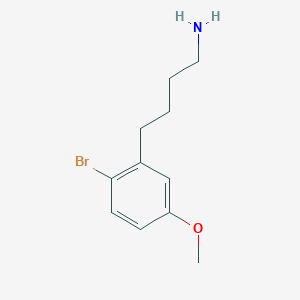

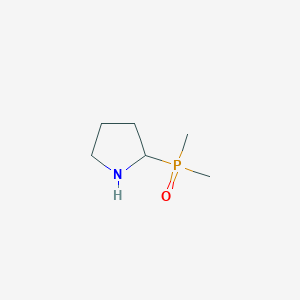


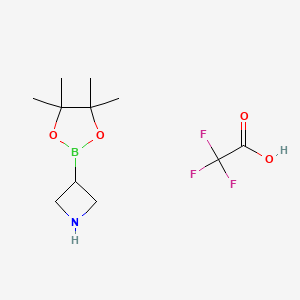
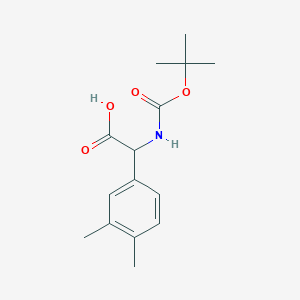

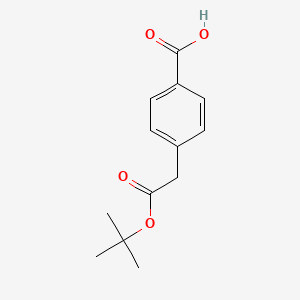
![1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl2-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B13566631.png)

